molecular formula C12H20N2O2 B1290400 Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate CAS No. 948015-72-3

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

Cat. No. B1290400
M. Wt: 224.3 g/mol
InChI Key: RWAQULYYWNUYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their utility in the synthesis of various biologically active molecules. Piperidine structures are prevalent in a range of pharmaceuticals and are often used as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest due to their relevance in medicinal chemistry. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through scalable routes, providing a platform for further selective derivatization . Similarly, the asymmetric synthesis of tert-butyl piperidine-1,3-dicarboxylate derivatives has been developed, yielding enantiomerically pure compounds that serve as intermediates for nociceptin antagonists . These methods demonstrate the versatility and importance of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been employed to optimize the molecular structures and compare them with experimental data, providing insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives participate in a variety of chemical reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for anticancer drugs and is synthesized through reactions including nucleophilic substitution and oxidation . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized through a multi-step process and is an intermediate in the synthesis of biologically active compounds like crizotinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic signatures and crystal structures. The compounds exhibit typical bond lengths and angles for piperazine-carboxylates . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses provide further understanding of the reactivity and interaction potential of these molecules . These properties are crucial for the development of new drugs and materials based on tert-butyl piperidine-1-carboxylate derivatives.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQULYYWNUYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634978
Record name tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

CAS RN

948015-72-3
Record name tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.